molecular formula C21H20N4O6S B11578675 8,8-Dimethyl-2-(methylsulfanyl)-5-(4-nitro-2H-1,3-benzodioxol-5-YL)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione

8,8-Dimethyl-2-(methylsulfanyl)-5-(4-nitro-2H-1,3-benzodioxol-5-YL)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione

Cat. No.: B11578675
M. Wt: 456.5 g/mol
InChI Key: BLHWVKKJYTWOHT-UHFFFAOYSA-N
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Description

“8,8-Dimethyl-2-(methylsulfanyl)-5-(4-nitro-2H-1,3-benzodioxol-5-YL)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione” is a complex organic compound that belongs to the class of pyrimidoquinolines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8,8-Dimethyl-2-(methylsulfanyl)-5-(4-nitro-2H-1,3-benzodioxol-5-YL)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione” typically involves multi-step organic reactions. The starting materials might include substituted anilines, benzodioxoles, and other aromatic compounds. Key steps in the synthesis could involve:

    Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.

    Cyclization: Formation of the pyrimidoquinoline core through cyclization reactions.

    Thioether Formation: Introduction of the methylsulfanyl group using thiol reagents.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“8,8-Dimethyl-2-(methylsulfanyl)-5-(4-nitro-2H-1,3-benzodioxol-5-YL)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione” can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the nitro group and benzodioxole moiety suggests that this compound could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Similar compounds have shown promise in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “8,8-Dimethyl-2-(methylsulfanyl)-5-(4-nitro-2H-1,3-benzodioxol-5-YL)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidoquinolines: Compounds with a similar core structure but different substituents.

    Benzodioxoles: Compounds containing the benzodioxole moiety.

    Nitroaromatics: Compounds with nitro groups attached to aromatic rings.

Uniqueness

The uniqueness of “8,8-Dimethyl-2-(methylsulfanyl)-5-(4-nitro-2H-1,3-benzodioxol-5-YL)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione” lies in its combination of functional groups and structural features. The presence of both a nitro group and a benzodioxole moiety, along with the pyrimidoquinoline core, makes it a compound of interest for further research and development.

Properties

Molecular Formula

C21H20N4O6S

Molecular Weight

456.5 g/mol

IUPAC Name

8,8-dimethyl-2-methylsulfanyl-5-(4-nitro-1,3-benzodioxol-5-yl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C21H20N4O6S/c1-21(2)6-10-14(11(26)7-21)13(15-18(22-10)23-20(32-3)24-19(15)27)9-4-5-12-17(31-8-30-12)16(9)25(28)29/h4-5,13H,6-8H2,1-3H3,(H2,22,23,24,27)

InChI Key

BLHWVKKJYTWOHT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=C(C5=C(C=C4)OCO5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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